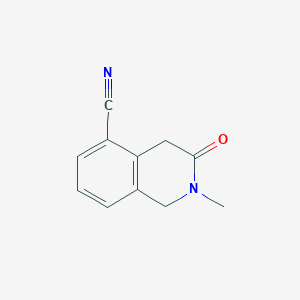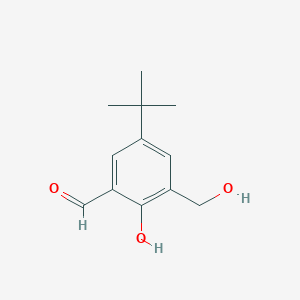![molecular formula C16H18N4O5 B12098314 2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-His-Gly-OH is a synthetic peptide composed of histidine and glycine. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Peptides like Z-His-Gly-OH are known for their specificity, safety, tolerability, and efficacy, making them excellent candidates for novel therapeutics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Gly-OH typically involves the protection of functional groups to prevent unwanted reactions. One common method starts with the protection of the carboxyl group of Boc-His(Bn)-OH in the form of a methyl ester. This protected histidine analogue is then coupled with methanol using carbonyl diimidazole as a coupling reagent . Another method involves the use of solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain .
Industrial Production Methods
Industrial production of peptides like Z-His-Gly-OH often employs automated peptide synthesizers that utilize solid-phase peptide synthesis. This method is scalable and allows for the efficient production of large quantities of peptides with high purity .
化学反応の分析
Types of Reactions
Z-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group or other functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl diimidazole for coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired modification .
Major Products
The major products formed from these reactions include various protected and deprotected forms of Z-His-Gly-OH, as well as derivatives with modified functional groups .
科学的研究の応用
Z-His-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antimicrobial, cell-penetrating, and metal-chelating properties.
Industry: Utilized in the development of biosensors and other industrial applications.
作用機序
The mechanism of action of Z-His-Gly-OH involves its ability to interact with biological membranes and proteins. The imidazole ring of histidine can coordinate with metal ions, while the glycine residue provides flexibility to the peptide chain. This allows Z-His-Gly-OH to penetrate cells, scavenge radicals, and exert antimicrobial effects .
類似化合物との比較
Similar Compounds
Z-Gly-OH: A simpler peptide with similar applications in peptide synthesis.
Gly-His: Another peptide with similar biological activities but lacking the Z protecting group.
L-Carnosine: A dipeptide with similar antioxidant and metal-chelating properties.
Uniqueness
Z-His-Gly-OH is unique due to the presence of the Z protecting group, which enhances its stability and allows for selective deprotection and modification. This makes it a versatile building block in peptide synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBPFKDIAQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Trifluoromethyl-[1,5]naphthyridin-4-ol](/img/structure/B12098243.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)







